3-Methylcinnamic acid

Beschreibung

Nomenclature and Chemical Structure in Academic Context

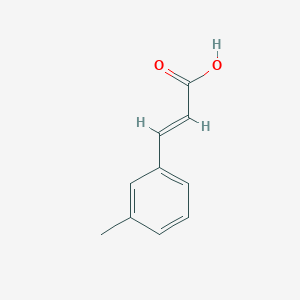

In academic and chemical literature, 3-Methylcinnamic acid is systematically identified to avoid ambiguity. nist.govnih.gov Its structure consists of a phenyl ring substituted with a methyl group at the third position (meta-position) and an acrylic acid group. chemicalbook.comebi.ac.uk This arrangement gives rise to its formal IUPAC name: (2E)-3-(3-methylphenyl)prop-2-enoic acid . nih.govebi.ac.uk The "(2E)" designation specifies the stereochemistry of the double bond, which will be discussed in the subsequent section.

The compound is also known by several synonyms, including m-methylcinnamic acid and 3-(3-Methylphenyl)acrylic acid. nist.govcymitquimica.com These names are frequently encountered in various chemical databases and research publications. The CAS Registry Number, a unique identifier for chemical substances, for this compound is 3029-79-6 . nist.govchemwhat.com

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enoic acid | nih.govebi.ac.uk |

| Synonyms | m-Methylcinnamic acid, 3-(3-Methylphenyl)acrylic acid | nist.govcymitquimica.com |

| CAS Registry Number | 3029-79-6 | nist.govchemwhat.com |

| Molecular Formula | C10H10O2 | chemicalbook.comalfa-chemistry.com |

| Molecular Weight | 162.19 g/mol | chemicalbook.com |

Isomeric Considerations (cis/trans) in Research

A key structural feature of this compound, and cinnamic acids in general, is the presence of a carbon-carbon double bond in the acrylic acid side chain. theaic.org This allows for the existence of two geometric isomers: cis (Z) and trans (E). The trans isomer, where the phenyl ring and the carboxyl group are on opposite sides of the double bond, is the more common and stable form. theaic.orgnih.gov The cis isomer has the phenyl ring and carboxyl group on the same side.

The distinction between these isomers is critical in research as they can exhibit different physical properties and biological activities. nih.govunh.edu For instance, the photoisomerization of the naturally abundant trans-cinnamic acid to the cis isomer can occur in plants. nih.gov While the trans isomer is a key intermediate in the phenylpropanoid pathway, the cis isomer can have distinct biological roles. nih.gov In the context of this compound, the commercially available compound is predominantly the trans isomer. chemspider.com Research studies often specify the isomeric form being investigated to ensure the reproducibility and accuracy of the findings. unh.eduresearchgate.net

| Isomer | Systematic Name | Relative Position of Substituents | Source |

|---|---|---|---|

| trans | (E)-3-(3-methylphenyl)prop-2-enoic acid | Phenyl and Carboxyl groups on opposite sides of the double bond | nih.gov |

| cis | (Z)-3-(3-methylphenyl)prop-2-enoic acid | Phenyl and Carboxyl groups on the same side of the double bond | unh.edu |

Significance within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a significant class of compounds in chemical research due to their wide range of biological activities and applications as synthetic intermediates. beilstein-journals.orgnih.gov These compounds are known to possess properties including antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

This compound serves as a valuable building block in the synthesis of more complex molecules. biosynth.com For example, it has been used as a coformer in the development of pharmaceutical cocrystals to enhance the solubility and absorption of other active compounds. researchgate.nettandfonline.com Research has also explored its potential in augmenting the efficacy of antifungal agents. mdpi.comnih.gov Specifically, it was identified as one of several cinnamic acid derivatives with high antifungal activity against certain yeast mutants. nih.gov

Furthermore, the synthesis of various derivatives of this compound is an active area of research. rug.nlcsfarmacie.cz These synthetic efforts aim to create novel compounds with tailored properties for various applications, from materials science to medicinal chemistry. csfarmacie.cz The presence of the methyl group on the phenyl ring influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and biological interactions compared to unsubstituted cinnamic acid. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZINNAKNHHQBOS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044346 | |

| Record name | (E)-3-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-79-6, 14473-89-3 | |

| Record name | m-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377B8288XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Academic Research

Classical Synthetic Approaches

Classical organic reactions remain fundamental in the synthesis of cinnamic acid derivatives. The Perkin reaction, Knoevenagel-Doebner condensation, and Heck coupling are prominent examples that have been adapted for the synthesis of 3-methylcinnamic acid.

Perkin Reaction and its Variants

The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. d-nb.infowikipedia.org For the synthesis of this compound, 3-methylbenzaldehyde (B113406) would be reacted with acetic anhydride and sodium acetate. wikipedia.orgiitk.ac.innih.govcambridge.orgbyjus.com The reaction is typically performed at elevated temperatures. nih.gov While a versatile method for substituted cinnamic acids, a principal drawback of the Perkin reaction is the potential for side product formation when the aldehyde substrate has electron-donating groups. d-nb.info

The generally accepted mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. byjus.com Subsequent dehydration and hydrolysis yield the final unsaturated acid. byjus.com

Table 1: Illustrative Perkin Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Methylbenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound |

Knoevenagel-Doebner Condensation for α-Methylcinnamic Acid Derivatives

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. wikipedia.org This method is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes, often proceeding with subsequent decarboxylation to yield the α,β-unsaturated acid. wikipedia.org

For the preparation of this compound, 3-methylbenzaldehyde is condensed with malonic acid. The reaction is typically catalyzed by a nitrogen-based catalyst. ias.ac.in This approach is often favored for aldehydes bearing electron-donating substituents, where the Perkin reaction might give lower yields. d-nb.info

Table 2: Knoevenagel-Doebner Condensation for this compound

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 3-Methylbenzaldehyde | Malonic Acid | Pyridine/Piperidine | This compound |

Oxidative Heck Coupling for Cinnamic Acid Generation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. matthey.com The oxidative Heck reaction is a variation that allows for the coupling of arylboronic acids with alkenes. rsc.org This methodology has been successfully applied to the synthesis of this compound.

In a specific example, the coupling of a phenyltrifluoroborate derivative with crotonic acid, catalyzed by a palladium complex, yielded this compound with a 61% yield. proquest.com This approach offers a modern alternative to the more classical condensation reactions, often with milder reaction conditions. The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the product and regenerate the catalyst. matthey.com

Table 3: Oxidative Heck Coupling for this compound

| Arylating Agent | Alkene | Catalyst | Product | Yield | Reference |

| Phenyltrifluoroborate derivative | Crotonic acid | Palladium complex | This compound | 61% | proquest.com |

Stereoselective Synthesis Methodologies

The stereoselective synthesis of cinnamic acid derivatives is of significant interest, as the geometric isomers (E and Z) can exhibit different biological activities. While general methods for stereoselective alkene synthesis exist, specific high-yielding protocols for the individual isomers of this compound are an area of ongoing research.

One approach to obtaining specific isomers involves the stereoselective synthesis of related compounds that can be subsequently converted to the desired cinnamic acid derivative. For instance, methods have been developed for the stereoselective synthesis of (Z)-β-bromostyrenes from cinnamic acid derivatives through a debrominative decarboxylation of anti-2,3-dibromo-3-arylpropanoic acids. sharif.edu While not a direct synthesis of this compound, this demonstrates a strategy for controlling the stereochemistry of the double bond in similar systems. The synthesis of Z-cinnamic acids has also been explored for applications as matrices in mass spectrometry, highlighting the importance of accessing both isomers. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis

In recent years, biocatalytic and chemo-enzymatic approaches have emerged as powerful tools in organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Enzymatic Cascade Approaches

Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, provide an efficient route to complex molecules from simple precursors. A chemo-enzymatic cascade has been developed for the production of fragrance aldehydes, which utilizes this compound as an intermediate. proquest.com This process begins with a biocompatible oxidative Heck reaction to synthesize the substituted cinnamic acid. proquest.com Subsequently, an enzymatic cascade involving a carboxylic acid reductase (CAR) and an enoate reductase leads to the corresponding saturated aldehyde. proquest.com

Furthermore, phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. nih.govfrontiersin.org Engineered PALs have shown the ability to catalyze the reverse reaction, the amination of various cinnamic acid derivatives to produce non-natural amino acids. frontiersin.orgnih.gov This reversibility suggests the potential for using PALs in the synthesis of substituted cinnamic acids, including this compound, from the corresponding β-methyl-phenylalanine derivative.

Another example of an enzymatic cascade involves the use of a 4-coumarate:CoA ligase (4CL) and a feruloyl-CoA hydratase/lyase (FCoAHL) to convert various cinnamic acid derivatives into their corresponding benzaldehydes. d-nb.inforesearchgate.net While this cascade leads to the degradation of the cinnamic acid structure, it demonstrates the potential of multi-enzyme systems to process substituted cinnamic acids.

Substrate Promiscuity of Enzymes (e.g., Polyketide Synthases, 4-Coumarate-CoA Ligases)

The enzymatic synthesis of cinnamic acid derivatives often leverages the substrate promiscuity of enzymes, which is their ability to catalyze reactions with a range of different substrates. This characteristic is particularly relevant for polyketide synthases (PKSs) and 4-coumarate-CoA ligases (4CLs).

Polyketide Synthases (PKSs): Type III PKSs are pivotal in the biosynthesis of plant polyketides. They catalyze a condensation reaction involving a coenzyme A (CoA)-linked starter molecule and several extender units, typically malonyl-CoA, to form a polyketide scaffold. frontiersin.org While the native function of PKSs like 6-methylsalicylic acid synthase (MSAS) is to use acetyl-CoA as a priming unit, research has demonstrated their ability to accept alternative starter units. nih.gov This substrate promiscuity has been exploited to produce various 3-alkylphenols by engineering the precursor supply in yeast. nih.govnih.gov For instance, by providing propionyl-CoA or butyryl-CoA as alternative priming units, MSAS can produce modified polyketides, which can then be acted upon by other promiscuous enzymes like 6-MSA decarboxylase to yield compounds such as 3-ethylphenol (B1664133) and 3-propylphenol. nih.gov This principle of utilizing alternative precursors due to enzyme promiscuity is a key strategy in the biocatalytic synthesis of diverse aromatic compounds.

4-Coumarate-CoA Ligases (4CLs): These enzymes are crucial in the general phenylpropanoid pathway, where they activate cinnamic acid derivatives by converting them to their corresponding CoA esters. nih.govwikipedia.org This activation is a two-step reaction that prepares the molecule for various downstream biosynthetic pathways. nih.gov 4CLs exhibit varying degrees of substrate specificity. Typically, they act on 4-coumaric acid, caffeic acid, and ferulic acid. nih.gov However, some isoforms demonstrate broader substrate acceptance. For example, 4CLs from Arabidopsis thaliana (At4CL1 and At4CL3) can catalyze the conversion of a variety of phenylpropanoids, including cinnamic acid itself. researchgate.net Similarly, the 4CL from rice (Oryza sativa) accepts 4-coumaric acid, caffeic acid, and ferulic acid as substrates. researchgate.net The ability of 4CLs to accept substituted cinnamic acids is fundamental for the biosynthesis of a wide array of secondary metabolites. nih.govfrontiersin.org By manipulating the amino acid residues within the substrate-binding pocket of 4CL enzymes, researchers can create variants with altered substrate preferences, for example, enhancing the conversion of cinnamic acid. nih.gov

Optimization of Biocatalytic Reaction Conditions

The efficiency of enzymatic reactions for producing compounds like this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield and reaction rates.

Key parameters that are often optimized in biocatalytic processes include:

Temperature: Temperature influences both enzyme activity and stability. mdpi.com While higher temperatures can increase reaction rates by increasing kinetic energy and reducing viscosity, excessive heat can lead to irreversible enzyme denaturation. mdpi.com For instance, in the production of trans-cinnamic acid using an engineered Corynebacterium glutamicum whole-cell biocatalyst, the optimal reaction temperature was found to be 50°C. nih.gov Increasing the temperature from 30°C to 50°C enhanced the conversion rate without negatively impacting the final product yield. nih.gov

pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrate, thereby influencing enzyme-substrate binding and catalytic activity. An optimal pH is required for maximum enzyme performance. In the aforementioned C. glutamicum system, the optimal pH for trans-cinnamic acid production was determined to be 8.5. nih.gov

Substrate and Cofactor Concentrations: The concentrations of substrates and any necessary cofactors are critical. High substrate concentrations can sometimes lead to substrate inhibition, while insufficient cofactor levels can limit the reaction rate.

Solvent System: The choice of solvent is important, especially when dealing with substrates that have poor water solubility. researchgate.net Organic solvents or co-solvent systems can be employed, but they must be chosen carefully to avoid denaturing the enzyme. researchgate.net

A systematic approach, such as response surface methodology (RSM), can be employed to efficiently optimize multiple reaction parameters simultaneously. nih.gov This statistical method allows for the evaluation of the effects of various factors and their interactions on the product yield. nih.gov For example, RSM was used to optimize the lipase-catalyzed synthesis of octyl cinnamate, determining the ideal reaction temperature, time, and ultrasonic power to achieve maximum conversion. nih.gov

Synthesis of Co-crystals involving this compound

Co-crystals are multi-component crystalline solids where different neutral molecules are held together in a stoichiometric ratio by non-covalent interactions. tandfonline.combris.ac.uk The formation of co-crystals can modify the physicochemical properties of the constituent molecules, such as solubility and stability, without altering their chemical structure. bris.ac.uk

Solvent Evaporation Method for Co-crystal Synthesis

The solvent evaporation method is a common and straightforward technique for synthesizing co-crystals. tandfonline.comoamjms.eu The general procedure involves:

Dissolution: Stoichiometric amounts of this compound and a selected co-former are dissolved in a suitable solvent or a mixture of solvents in which both components are soluble. bris.ac.uknih.gov Heating may be applied to facilitate complete dissolution. nih.gov

Evaporation: The resulting solution is then allowed to evaporate slowly and undisturbed at room temperature or under controlled conditions. bris.ac.uk

Crystallization: As the solvent evaporates, the concentration of the solutes increases, leading to supersaturation and subsequent nucleation and growth of the co-crystals. nih.gov

This method was successfully used to synthesize a novel co-crystal of this compound (3MCA) with berberine (B55584) (BBR). tandfonline.com In this case, equimolar amounts of BBR hydrochloride and 3MCA were dissolved in methanol, and the solvent was allowed to evaporate to yield the BBR–3MCA co-crystal. tandfonline.com Similarly, co-crystals of p-methoxycinnamic acid with succinic acid and caffeine (B1668208) have been prepared using this technique. oamjms.euresearchgate.net

Molecular Interactions in Co-crystal Formation (Hydrogen Bonds, π-π Stacking)

The stability and structure of co-crystals are dictated by a network of non-covalent interactions between the constituent molecules. The primary interactions involved in the formation of co-crystals with this compound include:

Hydrogen Bonds: These are the most common and directional interactions in co-crystal engineering. bris.ac.uk In the co-crystal of this compound and berberine, hydrogen bonds are a key driving force for the self-assembly of the molecules. tandfonline.comtandfonline.com The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, readily interacting with complementary functional groups on the co-former molecule.

The interplay of these interactions results in the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions that guide the assembly of the co-crystal structure. bris.ac.uk

Structural Characterization of Co-crystals

Once synthesized, the formation of a new co-crystalline phase must be confirmed through various analytical techniques. These methods provide information about the crystal structure, thermal properties, and morphology of the new material, distinguishing it from the individual components or a simple physical mixture.

| Analytical Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique diffraction pattern for a crystalline solid. The formation of a co-crystal is confirmed by the appearance of new diffraction peaks that are different from those of the starting materials. tandfonline.comoamjms.eu |

| Single-Crystal X-ray Diffraction (SXRD) | Determines the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, confirming the molecular structure and revealing the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking). tandfonline.combris.ac.uk |

| Differential Scanning Calorimetry (DSC) | Measures the thermal properties, such as the melting point. A co-crystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components. tandfonline.comoamjms.eu |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and crystal habit (shape) of the solid. Co-crystals often display a different morphology compared to the starting materials. tandfonline.comoamjms.eu |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in vibrational frequencies of functional groups involved in intermolecular interactions. Shifts in the absorption bands, particularly for O-H and C=O groups, can indicate the formation of hydrogen bonds within the co-crystal. researchgate.net |

For example, the characterization of the BBR–3MCA co-crystal involved PXRD, SXRD, DSC, and SEM, which collectively confirmed the formation of a new crystalline phase with a distinct structure and thermal behavior. tandfonline.com SXRD analysis specifically revealed that hydrogen bonds and π–π stacking interactions drove the formation of the co-crystal structure. tandfonline.com

Derivatization Strategies for Enhanced Bioactivity

Cinnamic acid and its derivatives are known to possess a range of biological activities. nih.gov Derivatization, or the chemical modification of the parent molecule, is a common strategy employed to enhance these activities or to introduce new therapeutic properties. nih.gov The structure of this compound offers several sites for modification: the carboxyl group, the alkenyl double bond, and the aromatic ring. nih.gov

Recent synthetic advancements have focused on developing efficient and selective methods for these modifications. nih.gov Strategies often involve:

Carboxyl Group Functionalization: The carboxylic acid moiety is a prime target for derivatization.

O/N-Acylations: This involves converting the carboxylic acid into esters or amides. nih.gov For example, anhydride formation can be used to activate the carboxylic group, facilitating its reaction with alcohols or amines to form the corresponding derivatives. nih.gov

Modification of the Phenyl Ring: The introduction of additional substituents onto the aromatic ring can significantly influence the molecule's biological profile. The nature and position of these substituents play a crucial role in modulating bioactivity. nih.gov

Modification of the Alkene Double Bond: The double bond can also be a site for chemical reactions, although this is less common than modifications to the carboxyl group or phenyl ring.

The goal of these derivatization strategies is to create new chemical entities with improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles. The resulting derivatives are then evaluated for their biological activity in various in vitro and in vivo assays.

Amidation of Cinnamic Acid Derivatives

The conversion of the carboxylic acid group of cinnamic acid and its derivatives into an amide moiety is a significant transformation in medicinal chemistry, as the resulting cinnamamides often exhibit a wide range of biological activities. analis.com.my This conversion is typically achieved through amidation reactions, which involve the activation of the carboxyl group followed by nucleophilic attack by an amine. Various protocols have been developed to facilitate this transformation efficiently.

A common strategy involves the use of coupling reagents to activate the carboxylic acid. Reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are widely used. analis.com.mynih.gov For instance, an optimized protocol for the N-amidation of cinnamic acid with p-anisidine (B42471) utilized EDC·HCl in anhydrous tetrahydrofuran (B95107) (THF) at 60°C, achieving a 93.1% yield. analis.com.my Other effective coupling systems include 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), and a combination of trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh3) under ultrasound assistance. nih.gov

Direct amidation can also be catalyzed by substances like boric acid, which is considered environmentally friendly, inexpensive, and stable. semanticscholar.org A study demonstrated the synthesis of N,N-diethyl cinnamamide (B152044) from cinnamic acid and diethylamine (B46881) using a 5% mol of boric acid as a catalyst, aided by ultrasonic irradiation at 50°C for 40 minutes. semanticscholar.org Furthermore, enzymatic synthesis presents a green alternative. Lipozyme® TL IM has been used as a catalyst for the amidation of methyl cinnamates with phenylethylamines in continuous-flow microreactors, achieving high conversion rates in short residence times. mdpi.com

The following table summarizes various methods for the amidation of cinnamic acid derivatives:

| Reagent/Catalyst | Amine | Solvent/Conditions | Yield | Reference |

| EDC·HCl | p-Anisidine | Anhydrous THF, 60°C, 150 min | 93.1% | analis.com.my |

| TCCA/PPh₃ | Various | Ultrasound | Good | nih.gov |

| TCT | Various | Choline chloride/urea (deep eutectic solvent) | Moderate | nih.gov |

| NDTP | Various | Swift reaction time | N/A | nih.gov |

| Boric Acid (5% mol) | Diethylamine | Ultrasonic irradiation, 50°C, 40 min | 20.47% | semanticscholar.org |

| Lipozyme® TL IM | Phenylethylamine | Continuous-flow microreactor, 45°C, 40 min | 91.3% (conversion) | mdpi.com |

| PCl₃ | Various | In situ generation of acid chloride | Good | nih.gov |

Introduction of Specific Substituents for Modulated Efficacy

The biological efficacy of cinnamic acid derivatives can be significantly altered by introducing various substituents onto the core structure, particularly on the phenyl ring. mdpi.com The nature, number, and position of these functional groups play a crucial role in tuning the pharmacological properties of the resulting compounds. mdpi.com Research has shown that modifying the cinnamic acid scaffold can enhance or diminish its activity, demonstrating a clear structure-activity relationship. mdpi.comnih.gov

For example, in a series of cinnamic acid derivatives designed as cholinesterase inhibitors, the introduction of methoxy (B1213986) groups at the 3 and 4 positions of an N-benzyl pyridinium (B92312) moiety increased the inhibitory activity. mdpi.com Conversely, the addition of fluorine, methyl, and bromine substituents at the meta and para positions was found to decrease activity against acetylcholinesterase in some cases. mdpi.com This highlights the sensitivity of biological targets to the electronic and steric properties of the substituents.

The position of a substituent is often critical for efficacy. A study investigating the antifungal properties of cinnamic acid analogs revealed that 4-methylcinnamic acid was effective at overcoming the tolerance of a specific mutant yeast strain (glr1Δ) to 4-methoxycinnamic acid. nih.gov However, its isomer, this compound, could not abolish this tolerance, indicating that the para-substitution of the methyl group is crucial for this specific biological effect. nih.gov This underscores the importance of precise positional control during the synthesis of derivatives to achieve desired therapeutic outcomes.

The following table details examples of substituent effects on the biological efficacy of cinnamic acid derivatives:

| Parent Compound | Substituent(s) | Position(s) | Observed Effect on Efficacy | Reference |

| Cinnamic acid derivative | Methoxy | 3 and 4 | Increased cholinesterase inhibitory activity | mdpi.com |

| Cinnamic acid derivative | Fluorine, Methyl, Bromine | meta, para | Decreased acetylcholinesterase inhibitory activity | mdpi.com |

| 4-Methoxycinnamic acid analog | Methyl | 4 | Overcame antifungal tolerance of glr1Δ mutant | nih.gov |

| 4-Methoxycinnamic acid analog | Methyl | 3 | Did not overcome antifungal tolerance of glr1Δ mutant | nih.gov |

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information on molecular structure through the interaction of electromagnetic radiation with matter. For 3-Methylcinnamic acid, various spectroscopic methods are used to confirm its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectra for trans-3-Methylcinnamic acid provide specific signals corresponding to each unique proton in the molecule. rsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the vinylic protons (attached to the C=C double bond) appear as distinct doublets due to coupling with each other. rsc.org The protons on the aromatic ring produce a complex multiplet, while the methyl group protons appear as a sharp singlet. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for trans-3-Methylcinnamic acid Data recorded in CDCl₃ at 300 MHz. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.77 | Doublet (d) | 15.9 | Vinylic proton |

| 7.39-7.32 | Multiplet (m) | - | Aromatic protons |

| 6.44 | Doublet (d) | 15.9 | Vinylic proton |

| 2.38 | Singlet (s) | - | Methyl (-CH₃) protons |

While ¹³C NMR is a standard technique for identifying the carbon skeleton of a molecule, detailed, assigned spectral data for this compound from primary research literature was not available in the conducted search. This technique would be expected to show distinct signals for the carboxylic carbon, the two vinylic carbons, the four unique aromatic carbons, and the methyl carbon.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture and then ionized, typically causing it to break apart into characteristic fragments. The resulting mass spectrum plots the mass-to-charge (m/z) ratio of these ions versus their relative abundance.

For this compound (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol . The mass spectrum shows a molecular ion peak (M⁺) at an m/z of 162, confirming the molecular weight. The fragmentation pattern provides further structural evidence. Key fragments observed include peaks at m/z 147 and 115. The peak at m/z 147 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation for molecules containing a tolyl group. Another significant fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), which would lead to an ion at m/z 117. The observed peak at m/z 115 likely results from the loss of the carboxyl group followed by the loss of two hydrogen atoms (H₂), leading to a more stable conjugated system.

Interactive Data Table: Key GC-MS Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical |

| 115 | [M - COOH - H₂]⁺ | Loss of carboxyl group and dihydrogen |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is particularly useful for identifying the functional groups present in a compound. Research on this compound crystals using polarized IR spectra has provided detailed information on its hydrogen bonding. science.govscience.gov

The IR spectrum of this compound exhibits several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadening caused by extensive intermolecular hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric cyclic dimers through these hydrogen bonds. science.govscience.gov The carbonyl (C=O) stretching vibration of the acid appears as a strong, sharp peak around 1700 cm⁻¹. Other key absorptions include the C=C stretching of the alkene at approximately 1630 cm⁻¹ and vibrations corresponding to the aromatic ring.

Interactive Data Table: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1700 | C=O stretch (strong) | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~3050 | C-H stretch | Aromatic/Alkene |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the C=C bonds of the alkene and aromatic ring in this compound. While it is a valuable tool for the structural characterization of cinnamic acid derivatives and has been used to study co-crystals containing this compound, specific Raman spectral data for the pure compound was not identified in the searched literature. researchgate.netresearchgate.net The technique would be expected to show strong bands for the symmetric aromatic ring breathing modes and the C=C double bond stretch.

X-ray Diffraction Studies (PXRD, SXRD)

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystalline solid, one can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, while Single-Crystal X-ray Diffraction (SXRD) provides the most detailed structural information from a single crystal. tandfonline.com

While a crystal structure for pure this compound was not found in the searched literature, its structure and intermolecular interactions have been elucidated through single-crystal X-ray diffraction of a 1:1 co-crystal formed with berberine (B55584). researchgate.nettandfonline.com In this study, both PXRD and SXRD were employed to confirm the formation of the new crystalline phase and to determine its absolute molecular structure. tandfonline.com

The SXRD analysis revealed that this compound participates in extensive non-covalent interactions that define the co-crystal's architecture. The study highlighted the crucial role of hydrogen bonds and π–π stacking interactions in the self-assembly of the berberine and this compound molecules into a uniform crystal lattice. tandfonline.com Such studies demonstrate how the specific functional groups and aromatic system of this compound direct its organization in the solid state, a fundamental property that influences its physical characteristics.

Analysis of Hydrogen Bond Interactions in Crystals

In the solid state, the crystal structure of cinnamic acids is largely governed by hydrogen bonding interactions. nih.gov The primary and most significant interaction is the strong O-H···O hydrogen bond between the carboxylic acid groups of two neighboring molecules. nih.govcore.ac.uk This interaction typically leads to the formation of a centrosymmetric dimer, a common supramolecular motif in carboxylic acids known as the R²₂(8) graph set notation. mdpi.com

In addition to these strong interactions, weaker C-H···O intermolecular hydrogen bonds also play a crucial role in stabilizing the crystal packing. nih.gov These bonds can involve hydrogen atoms from the aromatic ring or the vinyl group acting as donors, and the carbonyl or hydroxyl oxygen atoms of the carboxylic acid group acting as acceptors. nih.govcore.ac.uk These collective interactions result in a layered structure, where the hydrogen-bonded dimers are arranged within layers, which are in turn held together by other intermolecular forces. core.ac.uk

Polymorphism and Solid Solution Formation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon among cinnamic acid derivatives. acs.orgresearchgate.netias.ac.in Different polymorphs (e.g., α, β, γ forms) of a compound can exhibit distinct physical properties, arising from variations in their crystal packing and intermolecular interactions. ias.ac.in For instance, research on 3-fluoro-trans-cinnamic acid has identified two different β-type polymorphs, with one form irreversibly transforming into the other upon heating. acs.org Such phase transitions are a key area of study in the solid-state chemistry of these compounds.

Furthermore, cinnamic acid derivatives can form solid solutions, where molecules of a similar structure are incorporated into a host crystal lattice. rsc.org Research on solid solutions of 3-chloro- and 3-bromo-trans-cinnamic acid demonstrates that these mixed crystals can also exhibit polymorphic transformations at high temperatures. The study of solid solutions provides insights into how molecular-level substitutions can influence crystal packing and solid-state reactivity. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. These methods measure changes in the physical properties of a substance as a function of temperature. wikipedia.orgnih.gov

Thermogravimetry (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org This technique is used to determine the thermal stability of a compound and to study its decomposition profile. etamu.edu For this compound, a TGA experiment would reveal the temperature at which degradation begins, indicated by a loss of mass. The resulting TGA curve, a plot of mass versus temperature, provides a quantitative measure of the material's stability and can indicate the temperature range for its safe use. wikipedia.org

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is widely used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions. nih.govwikipedia.org

For this compound, the primary thermal event observed in a DSC scan would be melting. This appears as an endothermic peak on the DSC thermogram, where the peak temperature corresponds to the melting point. wikipedia.org Calculated data suggests a normal melting (fusion) point (Tfus) for this compound at 347.07 K (73.92 °C). chemeo.com DSC analysis provides the precise melting temperature and the enthalpy of fusion (the energy required to melt the solid), which are critical physical properties of the compound. researchgate.net

Microscopic Techniques for Morphology and Structure

Microscopic techniques are vital for visualizing the external shape (morphology) and surface features of crystalline materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface of a solid sample. In the context of this compound, SEM would be used to study the morphology of its crystals. The analysis reveals important information about the crystal habit (the characteristic external shape), the topography of the crystal faces, and the size distribution of the crystalline powder. This morphological information is influenced by the crystallization conditions and can have implications for the material's bulk properties.

Biological and Biomedical Research Applications

Antioxidant Activity and Oxidative Stress Modulation

While cinnamic acid and its hydroxylated derivatives are recognized for their antioxidant and radical scavenging properties, specific data on the mechanisms and efficacy of 3-Methylcinnamic acid are not available in the reviewed literature. nih.govagriculturejournals.cz

Free Radical Scavenging Mechanisms

There is no specific information detailing the free radical scavenging mechanisms of this compound. For cinnamic acid derivatives in general, antioxidant activity is often attributed to the phenolic hydroxyl group, which this compound lacks. nih.govnih.gov

Reduction of Oxidative Stress in Cellular Models

Specific studies on the reduction of oxidative stress in cellular models using this compound could not be identified in the available search results.

Anti-inflammatory Mechanisms and Effects

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. nih.govresearchgate.net However, research specifically investigating the anti-inflammatory effects of this compound is not detailed in the provided sources.

Inhibition of Pro-inflammatory Cytokine Production

There is no specific data available regarding the inhibitory effects of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β. researchgate.net

In Vivo Anti-inflammatory Responses

No in vivo studies detailing the anti-inflammatory responses to this compound were found in the search results.

Antimicrobial Activity

The antimicrobial activity of cinnamic acid and its various derivatives against a range of pathogens is well-documented. mdpi.commdpi.com However, specific data, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against specific microorganisms, are not provided in the available literature. Research on other derivatives suggests that structural modifications significantly influence antimicrobial efficacy. mdpi.com

Antibacterial Efficacy (e.g., against S. aureus, E. coli)

While research specifically detailing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli is limited, broader studies on cinnamic acid and its derivatives provide context for its potential activity. Cinnamic acid itself has demonstrated inhibitory effects against various bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values for cinnamic acid against S. aureus at 0.5 mg/mL and against E. coli at 1 mg/mL cabidigitallibrary.org. The efficacy of cinnamic acid derivatives is often influenced by the type and position of substituents on the phenyl ring nih.gov. Generally, Gram-positive bacteria like S. aureus have been found to be more susceptible to cinnamic acid and its derivatives than Gram-negative bacteria such as E. coli, a difference attributed to the more complex outer membrane of Gram-negative bacteria which can limit the penetration of antimicrobial compounds cabidigitallibrary.org.

| Compound | Bacterium | MIC (mg/mL) |

|---|---|---|

| Cinnamic Acid | S. aureus | 0.5 |

| Cinnamic Acid | E. coli | 1 |

Antifungal Efficacy (e.g., against S. cerevisiae, A. fumigatus)

This compound has been identified as a potent antifungal agent, particularly against yeasts with compromised cell wall integrity. In a study investigating various cinnamic acid derivatives, this compound was among a group of four derivatives that exhibited the highest antifungal activity against Saccharomyces cerevisiae mutants (specifically, bck1Δ and slt2Δ) that have defects in the cell wall integrity pathway nih.gov. These mutants showed complete growth inhibition at a concentration of 0.5 mM of this compound nih.gov.

This finding is significant as it suggests a specific mechanism of action related to cell wall disruption. While comprehensive MIC values for this compound against wild-type S. cerevisiae and the filamentous fungus Aspergillus fumigatus are not extensively documented in the cited literature, the potent effect on sensitive yeast strains underscores its potential as an antifungal compound nih.gov. For comparison, the parent compound, cinnamic acid, has reported MIC values of 844 µM against Aspergillus niger and 1.7 mM against Aspergillus flavus and Aspergillus terreus nih.govmdpi.com.

| Compound | Fungus | Concentration | Effect |

|---|---|---|---|

| This compound | S. cerevisiae (cell wall integrity mutants bck1Δ and slt2Δ) | 0.5 mM | Complete growth inhibition |

Mechanisms of Antimicrobial Action (e.g., Cell Wall Integrity Interference)

The primary mechanism of antifungal action for this compound appears to be the disruption of the fungal cell wall. This is strongly supported by research demonstrating its high efficacy against Saccharomyces cerevisiae mutants with deficiencies in the cell wall integrity signaling pathway, which is crucial for maintaining the structural integrity of the cell wall nih.gov. The complete growth inhibition of slt2Δ and bck1Δ mutants at a concentration of 0.5 mM suggests that this compound targets components or processes regulated by this pathway nih.gov. Disruption of the cell wall can lead to cell lysis and death, making it an effective antifungal strategy nih.gov. While other cinnamic acid derivatives are known to disrupt cellular redox homeostasis, the specific targeting of the cell wall integrity pathway is a key aspect of the antifungal action of compounds like this compound nih.gov.

Chemosensitization and Overcoming Antifungal Tolerance

Research into cinnamic acid derivatives has revealed their potential as "intervention catalysts" or chemosensitizers. These molecules can enhance the effectiveness of conventional antifungal drugs, a strategy aimed at overcoming fungal tolerance and resistance nih.gov. This compound was identified as part of a group of cinnamic acids with high antifungal activity against cell wall-compromised mutants of S. cerevisiae nih.gov. This suggests that it could be developed as a chemosensitizing agent to augment the efficacy of cell wall-disrupting antifungal drugs, such as caspofungin nih.gov. By targeting the cell wall, these cinnamic acid derivatives can potentially lower the minimum inhibitory concentrations of co-administered drugs, making the fungal pathogens more susceptible to treatment nih.gov. This approach is a promising strategy for combating fungal infections that are difficult to treat with existing therapies.

Pharmacological Studies of Co-crystals

The formation of pharmaceutical co-crystals is a recognized strategy to improve the physicochemical properties of active pharmaceutical ingredients, such as solubility and bioavailability.

Solubility Enhancement and Dissolution Performance

A significant improvement in solubility and dissolution has been demonstrated through the formation of a co-crystal of this compound with berberine (B55584). A study synthesizing a novel 1:1 co-crystal of berberine and this compound (BBR-3MCA) reported substantial increases in solubility compared to berberine hydrochloride (BBR-HCl) in various polar solvents. Notably, the solubility of the BBR-3MCA co-crystal in water increased by 13.9 times.

| Solvent | Solubility Increase (fold) |

|---|---|

| Water | 13.9 |

| Methanol | 1.5 |

| Ethanol | 4.7 |

| Isopropanol | 15.8 |

This enhanced solubility contributes to a superior dissolution performance, which is a critical factor for drug absorption.

Intestinal Absorption and Bioavailability Improvement

The improved physicochemical properties of the this compound co-crystal translate directly to enhanced biological performance. The BBR-3MCA co-crystal exhibited significantly improved intestinal absorption compared to BBR-HCl. In an evaluation using the Ussing chamber system, the apparent absorption and the absorption rate constants of the co-crystal were increased by 7.7 and 5.6 times, respectively. This demonstrates that co-crystallization with this compound can be an effective method to overcome the poor absorption and low bioavailability that limits the clinical application of certain drugs.

| Parameter | Increase (fold) |

|---|---|

| Apparent Absorption | 7.7 |

| Absorption Rate Constant | 5.6 |

Enzymatic Inhibition and Modulation

The aldo-keto reductase (AKR) superfamily consists of enzymes that play significant roles in the metabolism of a wide range of substances, including drugs and steroids. nih.gov Certain members of this family, particularly AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), have emerged as therapeutic targets for hormone-dependent cancers like prostate and breast cancer. nih.govdrugbank.com

Research has identified cinnamic acids as a class of compounds capable of inhibiting AKR1C3. nih.govnih.gov In a study evaluating a series of cinnamic acids for their effect on the reductive activity of human recombinant AKR1C3, several derivatives demonstrated inhibitory potential. nih.gov While this compound itself was part of a group with small hydrophobic substituents that did not significantly alter the activity compared to unsubstituted cinnamic acid, a closely related analogue, α-methylcinnamic acid, was identified as the most potent inhibitor in the series. nih.govcsfarmacie.cz This suggests that the cinnamic acid scaffold is a promising starting point for developing more potent and selective inhibitors of AKR1C3. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| α-Methylcinnamic acid | AKR1C3 | 6.4 µM | nih.gov |

| Cinnamic acid (unsubstituted) | AKR1C3 | 50 µM | nih.gov |

The inhibitory action of cinnamic acid derivatives on the AKR1C3 enzyme has direct implications for steroid metabolism and hormone regulation. nih.gov AKR1C3 is a key enzyme in the biosynthesis of potent androgens and estrogens. csfarmacie.cz Specifically, it catalyzes the reduction of weak androgens like androstenedione to the potent androgen testosterone, and the conversion of estrone to the potent estrogen 17β-estradiol. csfarmacie.cz

By inhibiting AKR1C3, compounds based on the cinnamic acid structure can disrupt these critical pathways. nih.govcsfarmacie.cz This modulation of steroid metabolism can reduce the levels of active hormones that promote the growth of hormone-dependent cancer cells. upenn.edu The overexpression of AKR1C3 in cancers such as castration-resistant prostate cancer makes it a crucial target, and its inhibition is a key strategy for preventing cancer cell proliferation. drugbank.comupenn.edu The investigation of cinnamic acids as AKR1C3 inhibitors is therefore a significant area of research for developing new treatments for these diseases. nih.gov

Biosynthetic Pathway Research

This compound is structurally derived from cinnamic acid, a central intermediate in one of the most vital and widespread biosynthetic routes in plants and microorganisms: the phenylpropanoid pathway. nih.govwikipedia.org This pathway is responsible for synthesizing a vast array of natural products. frontiersin.org

The entire process begins with the shikimic acid pathway, a seven-step metabolic route that converts simple carbohydrate precursors into chorismate. wikipedia.orgnih.gov Chorismate is the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan. researchgate.net In the phenylpropanoid pathway, the starting point is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. frontiersin.orgwikipedia.org Cinnamic acid then serves as the foundational molecule that is enzymatically modified through hydroxylations, methylations, and other reactions to generate the diverse family of phenylpropanoids, which includes flavonoids, lignins, and coumarins. wikipedia.orgresearchgate.net Therefore, the core C6-C3 skeleton of this compound originates directly from these fundamental biosynthetic pathways.

The methylated cinnamic acid structural motif is utilized in nature as a building block for complex secondary metabolites. A prominent example is found in the biosynthesis of the antibiotic Hygromycin A, which is produced by the bacterium Streptomyces hygroscopicus. nih.govnih.gov

Hygromycin A contains a distinct 3,4-dihydroxy-α-methylcinnamic acid moiety. nih.gov Isotope-labeling studies have elucidated the biosynthetic origins of this component. Research has demonstrated that this part of the molecule is not derived from the amino acids tyrosine or phenylalanine directly. nih.gov Instead, it is constructed through a polyketide synthase-type mechanism. nih.govnih.gov The specific precursors have been identified as 4-hydroxybenzoic acid and propionate. nih.govnih.gov The 4-hydroxybenzoic acid itself is derived from chorismic acid, an intermediate of the shikimic acid pathway. nih.gov This convergent biosynthetic pathway highlights how a cinnamic acid-like structure can be assembled and modified, in this case with a methyl group at the alpha position, to form part of a potent antibiotic. nih.govresearchgate.net

| Moiety of Hygromycin A | Identified Precursors | Ultimate Biosynthetic Origin | Source |

|---|---|---|---|

| 3,4-dihydroxy-α-methylcinnamic acid | 4-Hydroxybenzoic acid | Chorismic Acid (Shikimic Acid Pathway) | nih.govnih.gov |

| Propionate | Polyketide Synthesis | nih.govnih.gov |

Isotope-Labeled Precursor Incorporation Studies

Currently, there is a lack of specific research in publicly available scientific literature detailing the use of isotope-labeled this compound in precursor incorporation studies. While isotopic labeling is a widely used technique to trace the metabolic fate of molecules and elucidate biosynthetic pathways, specific studies incorporating labeled this compound have not been documented.

Substrate for Polyketide Synthases

Polyketide synthases (PKSs) are enzymes that produce a diverse group of secondary metabolites known as polyketides. The biosynthesis process involves the condensation of a starter molecule (often an acyl-CoA) with extender units, typically malonyl-CoA. The structural diversity of polyketides is partly achieved through the use of various starter and extender units.

Cinnamic acid and its derivatives are recognized as precursors for the biosynthesis of certain polyketides. The general mechanism involves the activation of the cinnamic acid derivative to its corresponding cinnamoyl-CoA thioester. This activated molecule can then serve as a starter unit for PKS enzymes. For instance, engineered microbial hosts fed with substrates like cinnamic acid and p-coumaric acid have been used to produce a variety of plant polyketides, such as styrylpyrones, naringenin, and resveratrol. nih.gov The ability of PKSs to accept various CoA-linked starter molecules is a key factor in the diversity of plant polyketides. nih.gov

Given that cinnamic acid is a known substrate, it is plausible that this compound could also function as a starter unit for natural or engineered polyketide synthases. This would require its enzymatic conversion to 3-methylcinnamoyl-CoA. The incorporation of this specific precursor would lead to the production of novel polyketides with a methyl group at a specific position on the aromatic ring, potentially altering their biological activity.

| Precursor Class | Specific Example | Potential Role in Polyketide Synthesis |

| Cinnamic Acids | Cinnamic acid, p-Coumaric acid | Activated to CoA esters to serve as starter units for PKSs. nih.gov |

| This compound | Potential to be activated to 3-methylcinnamoyl-CoA and serve as a starter unit for novel polyketide synthesis. |

Anti-Aging Research and Caloric Restriction Mimetics

The direct application of this compound in anti-aging research or as a caloric restriction mimetic is not well-documented in current scientific literature. Research into phytochemicals for anti-aging effects is a broad field, with studies often focusing on compounds like resveratrol, curcumin, and quercetin, which have shown lifespan-extending effects in model organisms such as Caenorhabditis elegans. nih.govnih.gov However, similar studies specifically investigating this compound are not presently available.

Modulation of Mitochondrial Function

While direct research into the effects of this compound on mitochondrial function in the context of aging is limited, some studies provide indirect links in other areas of biomedical research. For example, a patent for cancer therapeutics describes a chlorinated analog of a related compound that induces apoptosis (programmed cell death) in cancer cells, a process partly mediated through the disruption of the mitochondrial membrane potential. google.com

Additionally, a novel co-crystal of berberine with this compound was synthesized to improve the bioavailability of berberine. researchgate.net Berberine itself has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. researchgate.net These findings, while not directly related to anti-aging, indicate that cinnamic acid derivatives can be part of molecular structures that interact with and modulate mitochondrial pathways. Further research is needed to determine if this compound alone has any significant effect on mitochondrial function relevant to aging.

Lifespan Extension Studies in Model Organisms (e.g., C. elegans)

There is currently no published research investigating the effects of this compound on the lifespan of the model organism Caenorhabditis elegans or other common models used in aging research. Such studies are critical for identifying and validating potential anti-aging compounds. nih.govresearchgate.net

Screening for Anti-Aging Polyketides

Screening for novel polyketides with therapeutic potential, including anti-aging properties, is an active area of research. The use of diverse precursors in engineered biosynthetic pathways is a key strategy for generating novel polyketides. While this compound holds potential as a precursor for generating structurally unique polyketides (as discussed in section 4.6.4), there are no specific reports of its use in screening programs aimed at discovering anti-aging compounds.

Advanced Research Directions and Future Perspectives

Structure-Activity Relationship Elucidation for Bioactivity

The presence of the methyl group at the meta-position of the phenyl ring in 3-methylcinnamic acid has a distinct influence on its electronic and steric properties compared to other isomers. This substitution can modulate the molecule's interaction with biological targets. Research into various cinnamic acid analogues has revealed several key principles that can be extrapolated to understand the bioactivity of this compound. For instance, the acrylic acid side chain, with its conjugated double bond, is often vital for activity. Modifications to the carboxyl group, such as esterification or amidation, can significantly alter the compound's lipophilicity and membrane permeability, thereby enhancing its efficacy.

Studies on related compounds have shown that electron-donating or electron-withdrawing groups on the phenyl ring can enhance or decrease biological efficacy. The methyl group is weakly electron-donating, which can influence the reactivity and binding affinity of the molecule. Elucidating the precise impact of this meta-substitution is crucial for optimizing activities such as antimicrobial, antifungal, and anti-inflammatory effects.

Development of Novel Therapeutic Agents

Cinnamic acid and its derivatives have long been recognized as privileged scaffolds in drug discovery, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. wikipedia.org this compound serves as a valuable starting point for the development of novel therapeutic agents due to its synthetic accessibility and versatile chemical structure.

The primary strategies for developing new agents from the this compound core involve chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles. Key approaches include:

Esterification and Amidation: Conversion of the carboxylic acid group into esters or amides is a common and effective strategy. frontiersin.org This modification can increase lipophilicity, which may lead to better cell membrane permeability and improved bioavailability. Furthermore, introducing different alcohol or amine moieties allows for the fine-tuning of the molecule's interaction with specific biological targets. For example, novel N-arylcinnamamides have shown potent antibacterial activity. nih.gov

Hybrid Molecule Synthesis: This approach involves covalently linking this compound to another pharmacologically active molecule to create a hybrid compound with potentially synergistic or multi-target effects. This strategy has been successfully employed with other cinnamic acids to develop multifunctional agents for complex diseases like Alzheimer's disease. frontiersin.org

Bioisosteric Replacement: Replacing the carboxyl group with other acidic functional groups (bioisosteres) can alter the compound's physicochemical properties while retaining its ability to interact with the target.

These developmental strategies aim to optimize the therapeutic index of this compound derivatives, paving the way for new drug candidates to treat a range of diseases.

Computational Modeling and Simulations

In the solid state, the crystal structure and stability of this compound are dominated by intermolecular hydrogen bonds. Computational studies are essential for understanding these interactions at a quantum-mechanical level. Like other carboxylic acids, this compound is expected to form centrosymmetric dimers through strong O−H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netwikipedia.org

Theoretical models can precisely calculate the geometric parameters and energetic strength of these primary hydrogen bonds. Beyond this principal interaction, computational simulations also reveal a network of weaker, yet structurally significant, C−H···O intermolecular hydrogen bonds. researchgate.net These weaker bonds involve hydrogen atoms from the aromatic ring and the olefinic part of the molecule interacting with the carbonyl oxygen of a neighboring dimer, helping to stabilize the three-dimensional crystal lattice. wikipedia.org These computational approaches provide deep insights into the forces governing crystal packing, which in turn influences the material's physical properties.

Computational modeling is also employed to study the collective vibrational dynamics within the crystalline structure of this compound. In a molecular crystal, the individual molecules are not vibrationally independent. The intermolecular forces, primarily the hydrogen bonds that form the dimers, lead to coupling between the vibrational modes of adjacent molecules. When a vibrational mode is excited, this excitation can be transferred from one molecule to another, creating a "vibrational exciton". nih.gov

This interaction between the transition dipoles of the molecules within a crystal's unit cell causes a splitting of the vibrational energy levels, a phenomenon known as Davydov coupling or splitting. For the hydrogen-bonded dimers of this compound, the vibrational modes of the carboxyl group (such as the C=O stretch) are particularly susceptible to this effect. Theoretical simulations can predict the magnitude of this splitting, which can be experimentally observed in the infrared or Raman spectra of the crystal, providing a powerful link between the macroscopic spectral features and the microscopic intermolecular interactions.

Expanding Biocatalytic Applications in Synthesis

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing this compound and its derivatives. Enzymes can operate under mild conditions, reducing energy consumption and the generation of hazardous waste.

One of the most significant biocatalytic routes is the use of Phenylalanine Ammonia (B1221849) Lyases (PALs) . frontiersin.orgjocpr.com These enzymes naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. jocpr.com By using engineered PALs and substituted phenylalanine analogues, it is possible to synthesize corresponding substituted cinnamic acids. Conversely, and of great interest for pharmaceutical applications, the reverse reaction can be exploited. In the presence of high concentrations of ammonia, PALs can catalyze the asymmetric amination of cinnamic acids to produce valuable, non-natural L-phenylalanine analogues. frontiersin.orgresearchgate.net

Another major area of biocatalysis is the synthesis of this compound esters, which are valuable as flavorings, fragrances, and bioactive compounds. Lipases , such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435), are widely used for this purpose. researchgate.nettheaic.org These enzymes efficiently catalyze the esterification of cinnamic acids with a wide range of alcohols in organic solvents, often with high conversion rates and the ability to be reused for multiple cycles. researchgate.net This enzymatic approach avoids the harsh conditions and side reactions associated with chemical esterification.

Investigation of Isomeric Effects on Biological Activity

The biological activity of this compound is highly dependent on its isomeric form. This includes both stereoisomerism at the double bond and positional isomerism of the methyl group on the phenyl ring.

Geometric Isomerism (E/Z): Cinnamic acids can exist as either trans (E) or cis (Z) isomers due to the restricted rotation around the C=C double bond. The trans isomer is generally the more thermodynamically stable and is the most commonly occurring form found in nature. wikipedia.org The distinct spatial arrangement of the phenyl ring and the carboxylic acid group in the two isomers leads to different abilities to fit into the binding sites of biological targets, often resulting in significant differences in their pharmacological activities.

Q & A

Basic: What are the recommended synthetic routes for high-purity 3-methylcinnamic acid, and how can reaction conditions be optimized?

This compound is typically synthesized via condensation reactions, such as the Perkin or Knoevenagel reactions. For example, condensation of 3-methylbenzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine) under reflux conditions yields the product. Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst selection : Piperidine or pyridine for base-catalyzed mechanisms.

- Purification : Recrystallization from ethanol/water mixtures (melting point: 116–119°C) .

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .

Basic: What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- Spectroscopy :

- Thermal analysis :

- Chromatography :

Advanced: How does this compound’s stability vary under different experimental conditions, and what precautions are necessary?

- Thermal stability : Degrades above 200°C; store below 25°C in airtight containers .

- Light/moisture : Photodegradation observed under UV light; use amber glassware and desiccants .

- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and bases; avoid acidic/basic buffers in solution .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

- Meta-analysis : Compare datasets from peer-reviewed sources (e.g., NIST Chemistry WebBook ) and validate via replicated experiments.

- Standardized protocols : Adopt IUPAC guidelines for measurements (e.g., melting point calibration with reference compounds) .

- Statistical rigor : Use ANOVA to assess inter-lab variability and report confidence intervals .

Advanced: What safety protocols are critical given limited toxicological data for this compound?

- Precautionary measures :

- Ethical compliance : Obtain institutional review board (IRB) approval for in vitro/in vivo studies .

Advanced: What are emerging applications of this compound in pharmacological or materials science research?

- Drug design : As a scaffold for COX-2 inhibitors due to structural similarity to cinnamic acid derivatives .

- Polymer chemistry : Incorporation into UV-resistant coatings via copolymerization with acrylates .

- Natural product synthesis : Intermediate in flavonoid and lignin pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.